2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
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Overview
Description
2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol: is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . This compound features a cyclopentanol structure with a unique 4,4-dimethylpent-2-yn-1-yl substituent, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4,4-dimethylpent-2-yne in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentanone
- 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentanol
- 4,4-Dimethylpent-2-yn-1-ol
Comparison:
- Structural Differences: While these compounds share similar substituents, the presence of different functional groups (e.g., hydroxyl, ketone) imparts distinct chemical and physical properties.
- Reactivity: The reactivity of these compounds varies based on the functional groups present, influencing their behavior in chemical reactions.
- Applications: Each compound has unique applications depending on its structure and reactivity, making 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol particularly valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-(4,4-dimethylpent-2-ynyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H20O/c1-12(2,3)9-5-7-10-6-4-8-11(10)13/h10-11,13H,4,6-8H2,1-3H3 |
InChI Key |
JXBLVUIRCRRZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCC1CCCC1O |
Origin of Product |
United States |
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